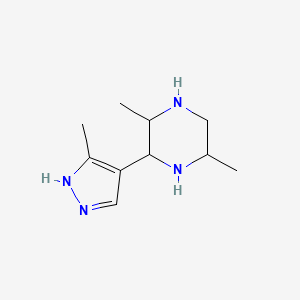
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features both a piperazine ring and a pyrazole ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows for multiple functionalization possibilities, making it a valuable scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylpiperazine with 3-methyl-1H-pyrazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the temperature maintained between 50°C and 100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or halogenated derivatives.
科学研究应用
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the piperazine ring.
2,5-Dimethylpiperazine: A piperazine derivative without the pyrazole ring.
1,4-Dimethylpiperazine: Another piperazine derivative with different substitution patterns.
Uniqueness
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine is unique due to the presence of both the piperazine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse functionalization and interaction with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
属性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
2,5-dimethyl-3-(5-methyl-1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C10H18N4/c1-6-4-11-8(3)10(13-6)9-5-12-14-7(9)2/h5-6,8,10-11,13H,4H2,1-3H3,(H,12,14) |
InChI 键 |
CJPSJMCUVTXKFI-UHFFFAOYSA-N |
规范 SMILES |
CC1CNC(C(N1)C2=C(NN=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















